2-Cyclopropyl-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-methylpyridin-3-amine is an organic compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid under mild conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product is often a pyridine derivative with additional oxygen-containing functional groups.
Reduction: The major product is typically a fully reduced amine.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
2-Cyclopropyl-5-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridin-3-amine: Lacks the cyclopropyl group, making it less sterically hindered.
2-Cyclopropylpyridine: Lacks the amine group, affecting its reactivity and biological activity.
Uniqueness
2-Cyclopropyl-5-methylpyridin-3-amine is unique due to the presence of both the cyclopropyl and amine groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-cyclopropyl-5-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-8(10)9(11-5-6)7-2-3-7/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
TVHKXVXFZYYCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.